molecular formula C7H14Cl2N2 B12524899 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride CAS No. 821798-38-3

5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride

Cat. No.: B12524899
CAS No.: 821798-38-3
M. Wt: 197.10 g/mol
InChI Key: KRJFMDHTOMFXSK-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride is a quaternary pyrazolium salt characterized by a chloro substituent at position 5, four methyl groups at positions 1–4, and a partially saturated dihydro-pyrazole ring.

Properties

CAS No.

821798-38-3

Molecular Formula

C7H14Cl2N2

Molecular Weight

197.10 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetramethyl-1,3-dihydropyrazol-1-ium;chloride

InChI

InChI=1S/C7H13ClN2.ClH/c1-5-6(2)9(3)10(4)7(5)8;/h6H,1-4H3;1H

InChI Key

KRJFMDHTOMFXSK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C([NH+](N1C)C)Cl)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride typically involves the reaction of 5-chloro-1,2,3,4-tetramethyl-1H-pyrazole with a suitable chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents/Structure Synthesis Method Yield (%) Application/Use Reference
5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride 1–4 tetramethyl, Cl, dihydro ring PEG-400 phase transfer catalysis (PTC) ~85–90 Intermediate (postulated)
5-Chloro-1,3-dimethyl-4-nitropyrazole 1,3-dimethyl, 4-nitro, Cl Indolylzinc chloride coupling ~60–75 Nucleophilic substitution precursor
Furametpyr (5-chloro-N-(1,3-dihydro-1,1,3-trimethyl-4-isobenzofuranyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide) Carboxamide, isobenzofuranyl, Cl Multi-step functionalization N/A Pesticide (commercial)
5-Chloro-2-methyl-2H-isothiazol-3-one Isothiazolone ring, Cl, methyl Industrial synthesis N/A Biocide (commercial)
Key Findings

Synthesis Efficiency : The use of PEG-400 as a PTC in the target compound’s synthesis (Table 1) significantly enhances reaction yields (85–90%) compared to traditional methods for nitro-pyrazoles (60–75%) . This highlights the advantage of PTC in stabilizing reactive intermediates and facilitating heterogeneous reactions.

Substituent Effects :

  • The nitro group in 5-chloro-1,3-dimethyl-4-nitropyrazole increases electrophilicity, enabling nucleophilic substitutions (e.g., with indolylzinc reagents) .
  • The tetramethyl groups and dihydro ring in the target compound likely reduce ring strain and enhance thermal stability compared to unsaturated analogs.
  • Carboxamide and isobenzofuranyl groups in furametpyr broaden bioactivity, enabling pesticidal action .

Functional Divergence :

  • Furametpyr and 5-chloro-2-methyl-isothiazol-3-one are commercial biocides, whereas the target compound and nitro-pyrazole derivatives are primarily intermediates.
  • The isothiazolone’s heteroatom-rich ring (S, N, O) confers broad-spectrum antimicrobial activity, contrasting with the pyrazolium salt’s ionic reactivity .
Reactivity and Stability
  • Ionic Character : The quaternary ammonium center in the target compound promotes solubility in polar solvents, enabling ionic interactions absent in neutral analogs like 5-chloro-1,3-dimethyl-4-nitropyrazole.
  • Ring Saturation : The dihydro-pyrazole ring may reduce susceptibility to oxidation compared to fully unsaturated pyrazoles, as seen in furametpyr’s stability under storage conditions .

Biological Activity

5-Chloro-1,2,3,4-tetramethyl-2,3-dihydro-1H-pyrazol-1-ium chloride is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12ClN2. It features a pyrazole ring with several methyl groups and a chlorine substituent that may influence its biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study synthesized a series of pyrazole compounds and tested them against various bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives showed promising antibacterial activity comparable to standard antibiotics .
CompoundBacterial StrainActivity
5-Chloro derivativeE. coliModerate
5-Chloro derivativeS. aureusHigh

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. In a comparative study:

  • A new series of pyrazole compounds were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The 5-Chloro derivative exhibited up to 85% inhibition at certain concentrations .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
5-Chloro derivative85%76%

Analgesic Activity

The analgesic properties of pyrazole compounds have been explored in various models:

  • In animal models of pain, derivatives similar to the 5-Chloro compound showed significant pain relief comparable to traditional analgesics .

Case Study 1: Synthesis and Testing

A study synthesized a novel series of pyrazole derivatives including the 5-Chloro variant. These were tested for their potential as anti-inflammatory agents. Results showed that the compound could effectively reduce inflammation in carrageenan-induced edema models .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of pyrazole derivatives. The 5-Chloro compound was found to inhibit cancer cell proliferation in vitro, demonstrating cytotoxic effects against various cancer cell lines .

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